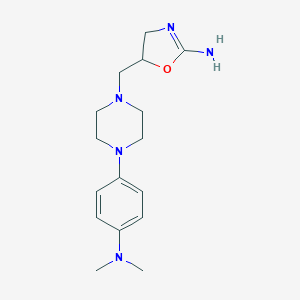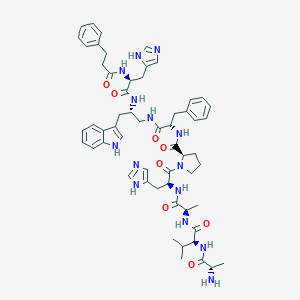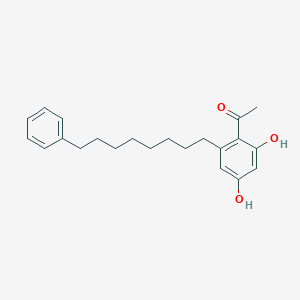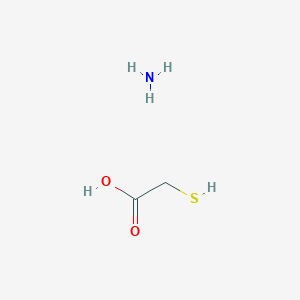
Ammonium thioglycolate
Overview
Description
It has the chemical formula HSCH₂CO₂NH₄ and is primarily used in the cosmetic industry for hair perming and straightening . This compound is known for its ability to break disulfide bonds in hair, allowing it to be reshaped and restructured.
Mechanism of Action
Target of Action
Ammonium thioglycolate, also known as perm salt, primarily targets the disulfide bonds in the cortex of the hair . These bonds are responsible for the natural shape and structure of the hair. The compound’s role is to alter these bonds, thereby changing the physical properties of the hair .
Mode of Action
This compound interacts with its targets by reducing the disulfide bonds in the hair’s cortex . This reduction process involves the cleavage of disulfide bonds, capping one side with a hydrogen atom, and forming a new disulfide bond with the other side . This interaction results in the removal of crosslinks, altering the structure of the hair .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the disulfide bond formation and reduction pathway . The compound’s action on this pathway leads to the breaking and reforming of disulfide bonds, which results in a change in the hair’s structure . The downstream effects include the alteration of the hair’s physical properties, such as its shape and rigidity .
Pharmacokinetics
The compound penetrates the hair shaft, where it acts on the disulfide bonds . After the process, the hair is washed to remove the excess compound .
Result of Action
The action of this compound results in significant molecular and cellular effects. At the molecular level, the reduction of disulfide bonds alters the hair’s structure . At the cellular level, the compound’s action leads to changes in the hair’s physical properties, including its shape and rigidity . Repeated applications can weaken the hair and may eventually cause strand breakage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of free ammonia in the solution containing this compound can swell the hair, rendering it more permeable and facilitating the compound’s action . Additionally, the pH of the solution can affect the equilibrium between thioglycolic acid and ammonia, potentially influencing the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
Ammonium thioglycolate plays a crucial role in biochemical reactions involving the reduction of disulfide bonds. It interacts with various enzymes, proteins, and other biomolecules that contain disulfide linkages. The primary interaction is with keratin, a protein found in hair, nails, and skin. This compound reduces the disulfide bonds in keratin, leading to the cleavage of these bonds and the formation of new disulfide linkages . This reduction process is essential for the reshaping of hair during perming and straightening treatments.
Cellular Effects
This compound affects various types of cells and cellular processes. In hair follicles, it increases the permeability of the hair shaft by swelling the hair fibers, allowing the thioglycolic acid to penetrate and reduce the disulfide bonds in keratin . This process can influence cell signaling pathways, gene expression, and cellular metabolism by altering the structural integrity of keratin and other proteins within the hair follicle cells.
Molecular Mechanism
The molecular mechanism of this compound involves the reduction of disulfide bonds in keratin and other proteins. The compound donates electrons to the disulfide bonds, breaking them and forming new thiol groups. This reduction reaction is facilitated by the presence of free ammonia, which swells the hair fibers and enhances the penetration of thioglycolic acid . The newly formed thiol groups can then form new disulfide bonds, allowing for the reshaping of the hair structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade over time, especially when exposed to air and light. Long-term exposure to this compound can weaken the hair fibers, leading to potential strand breakage with repeated applications . In vitro and in vivo studies have shown that the compound’s effectiveness in reducing disulfide bonds diminishes over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces disulfide bonds without causing significant adverse effects. At high doses, this compound can be toxic and cause adverse effects such as skin irritation, hair loss, and damage to the hair follicles . Threshold effects have been observed, where a certain dosage level is required to achieve the desired reduction of disulfide bonds without causing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the reduction of disulfide bonds. The compound interacts with enzymes such as thioredoxin reductase, which plays a role in maintaining the redox balance within cells . The reduction of disulfide bonds by this compound can affect metabolic flux and metabolite levels, particularly in pathways involving sulfur-containing amino acids like cysteine and methionine.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse through cell membranes due to its small size and solubility in water. It interacts with transporters and binding proteins that facilitate its movement within the cells . The distribution of this compound within tissues is influenced by its ability to penetrate and reduce disulfide bonds in proteins.
Subcellular Localization
This compound localizes to specific subcellular compartments where it exerts its effects on disulfide bonds. The compound is primarily found in the cytoplasm and within organelles such as the endoplasmic reticulum and Golgi apparatus, where protein folding and disulfide bond formation occur . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its ability to reduce disulfide bonds and reshape protein structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium thioglycolate is synthesized by reacting thioglycolic acid with ammonia or ammonium hydroxide. The reaction typically occurs at a pH of 6.5 to 9 and at elevated temperatures ranging from 25°C to 100°C . The process involves the conversion of thioglycolic acid, which may be contaminated with isopropyl ester, into this compound through a condensation reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of thioglycolic acid with aqueous ammonia or ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the purity of the final product. Methods such as steam distillation, recrystallization, and the use of masking agents are employed to deodorize the thioglycolate and remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Ammonium thioglycolate undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group (-SH) in the compound makes it a reducing agent, capable of donating electrons to other compounds and breaking chemical bonds .
Common Reagents and Conditions:
Oxidation: Thioglycolic acid and its derivatives can be oxidized to form dithiodiglycolic acid.
Substitution: Thioglycolic acid can react with alkyl halides to form thioethers.
Major Products Formed:
Dithiodiglycolic Acid: Formed through the oxidation of thioglycolic acid.
Thioethers: Formed through substitution reactions with alkyl halides.
Scientific Research Applications
Ammonium thioglycolate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Sodium Thioglycolate: Similar to ammonium thioglycolate but uses sodium instead of ammonium.
Potassium Thioglycolate: Another similar compound that uses potassium.
Uniqueness: this compound is unique due to its specific use in hair perming and straighteningAdditionally, the presence of the ammonium ion provides certain advantages in terms of solubility and odor compared to its sodium and potassium counterparts .
Properties
CAS No. |
5421-46-5 |
|---|---|
Molecular Formula |
C2H7NO2S |
Molecular Weight |
109.15 g/mol |
IUPAC Name |
azane;2-sulfanylacetic acid |
InChI |
InChI=1S/C2H4O2S.H3N/c3-2(4)1-5;/h5H,1H2,(H,3,4);1H3 |
InChI Key |
ZZTCCAPMZLDHFM-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])S.[NH4+] |
Canonical SMILES |
C(C(=O)O)S.N |
Color/Form |
Colorless to pale pink liquid |
density |
Specific gravity: 1.205 @ 20 °C |
Key on ui other cas no. |
5421-46-5 |
physical_description |
Ammonium thioglycolate is a colorless to faint pink liquid with a repulsive, skunk-like odor. (NTP, 1992) Liquid |
Pictograms |
Corrosive; Acute Toxic; Irritant |
Related CAS |
68-11-1 (Parent) |
solubility |
Miscible (NTP, 1992) |
Synonyms |
2-mercaptoacetate 2-mercaptoacetate, bismuth (3+), sodium salt (3:1:3) 2-mercaptoacetate, calcium salt (1:1) 2-mercaptoacetate, calcium salt (2:1) 2-mercaptoacetate, calcium salt (2:1) salt, trihydrate 2-mercaptoacetate, monoammonium salt 2-mercaptoacetate, monopotassium salt 2-mercaptoacetate, monosodium salt 2-thioglycolic acid ammonium thioglycolate calcium thioglycolate mercaptoacetic acid sodium thioglycolate sodium thioglycollate thioglycolic acid |
vapor_pressure |
8.5X10-6 mm Hg @ 25 °C /Estimated/ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ammonium thioglycolate interact with hair keratin?
A1: this compound breaks the disulfide bonds in cystine, an amino acid found in keratin. This process involves a reduction reaction where the disulfide bond (S-S) is cleaved, and two cysteine molecules with thiol groups (SH) are formed. [, , , ] This weakens the hair structure, making it malleable for reshaping. []
Q2: What happens when hair treated with this compound is neutralized?
A2: Neutralization with an oxidizing agent, typically hydrogen peroxide, allows the reformation of disulfide bonds between cysteine molecules in their new positions. [, ] This "fixes" the hair in its new, straightened or curled shape. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is HSCH2COONH4, and its molecular weight is 109.15 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data is not provided in the provided research papers, studies have used techniques like infrared spectrometry and ultraviolet spectrometry to characterize synthesized gold complexes containing this compound. []
Q5: How stable is this compound in different formulations?
A5: The stability of this compound can be influenced by factors like pH, temperature, and the presence of other chemicals. For example, its degradation is significantly increased when stored on patch test shelves. [] This highlights the importance of proper storage and formulation to maintain its effectiveness.
Q6: Are there any known compatibility issues with this compound in cosmetic formulations?
A6: this compound is incompatible with strong alkalis like sodium hydroxide. Combining these two in hair treatments can lead to severe hair damage, even hair loss. []
Q7: Beyond hair treatments, what other applications utilize the properties of this compound?
A7: this compound's ability to break disulfide bonds finds use in:
- Cleaning: Removing iron-rich deposits from freshwater snail shells for scientific study. []
- Material Science: Functionalizing eggshell membranes for enhanced heavy metal adsorption from wastewater. []
- Textile Industry: Enhancing the dyeability of wool fabric with acid and reactive dyes. []
- Nanotechnology: Synthesizing sulfur and nitrogen co-doped carbon nanoparticles for metal ion detection and bioimaging. []
- Analytical Chemistry: Recovering precipitated uric acid in urine samples for accurate analysis. []
Q8: What are the known toxicological effects of this compound?
A8: this compound can cause skin irritation and allergic reactions in some individuals. [, , , , ] It can also be a sensitizer, leading to allergic contact dermatitis upon repeated exposure. [, , , , ]
Q9: Are there any safety concerns regarding the use of this compound in hair salons?
A9: While generally considered safe when used as directed, exposure to this compound in hair salons can pose risks:
- Inhalation: Airborne this compound, although typically below occupational safety limits, can cause respiratory irritation. []
- Skin Contact: Hairdressers are particularly susceptible to allergic contact dermatitis due to repeated exposure. [, , , , ]
- Accidental Ingestion: While rare, ingestion of permanent wave solutions containing this compound can lead to poisoning. []
Q10: What steps can be taken to minimize risks associated with this compound exposure?
A10: Minimizing risks involves:
- Proper Ventilation: Ensuring adequate ventilation in salons to reduce airborne concentrations. []
- Personal Protective Equipment: Hairdressers should wear gloves to avoid direct skin contact. []
Q11: Has the use of this compound in hair treatments been studied in relation to alcohol consumption detection?
A11: Research indicates that bleaching and perming hair with this compound significantly reduces the amount of ethyl glucuronide (EtG), an alcohol consumption biomarker, in hair samples. [] This highlights the importance of considering cosmetic treatments when interpreting EtG test results.
Q12: Are there any alternatives to this compound for hair straightening?
A12: Yes, alternatives include:
- Sodium Hydroxide: A stronger alkali, typically used for straightening tightly curled, Afro-ethnic hair. []
- Guanidine Hydroxide: Another strong alkali, considered milder than sodium hydroxide but still potentially damaging to hair. []
- Acid Straighteners: Formulations containing glyoxylic acid, offering a gentler approach but requiring specific application techniques. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



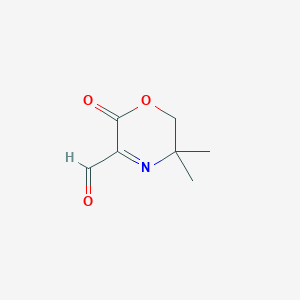
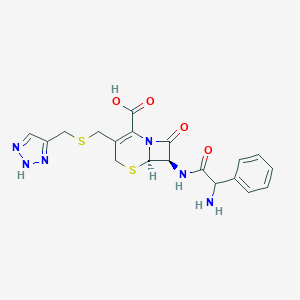
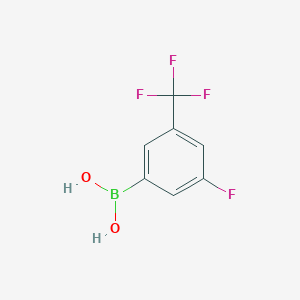
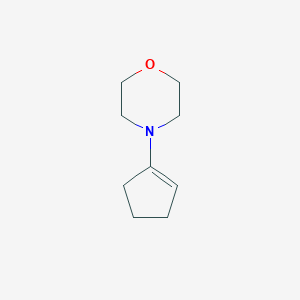

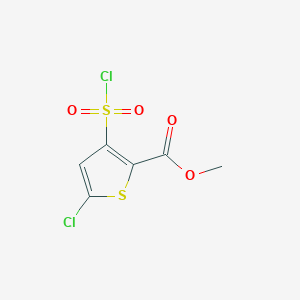
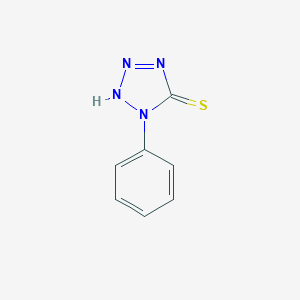
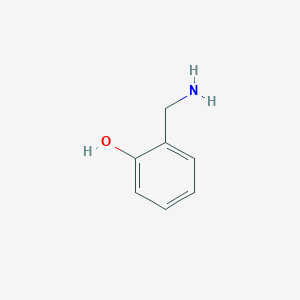
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
